4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of thiophene derivatives with various reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of thieno[2,3-d]pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can interfere with folate metabolism, affecting nucleotide biosynthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Methylphenyl)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine
Uniqueness
Thieno[2,3-d]pyrimidine, 4-chloro-5-(3,4-dimethylphenyl)-6-methyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
610274-06-1 |
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Molecular Formula |
C15H13ClN2S |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H13ClN2S/c1-8-4-5-11(6-9(8)2)12-10(3)19-15-13(12)14(16)17-7-18-15/h4-7H,1-3H3 |
InChI Key |
ZHIPZDJRUOYGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C)C |
Origin of Product |
United States |
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